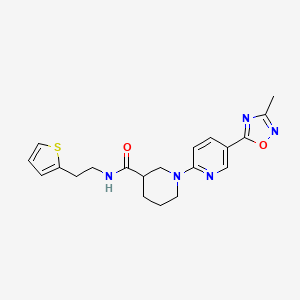

1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide

説明

1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core substituted with a pyridinyl-oxadiazolyl group and a thiophen-2-yl ethyl chain. Its molecular formula, derived from its IUPAC name, is C22H24N6O2S, with a molecular weight of 436.53 g/mol. The compound’s structural complexity arises from the integration of multiple pharmacophores: the 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity , while the thiophene moiety contributes to lipophilicity and π-π stacking interactions. Piperidine scaffolds are commonly employed in medicinal chemistry for their conformational flexibility, which can enhance target binding .

特性

IUPAC Name |

1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-14-23-20(27-24-14)15-6-7-18(22-12-15)25-10-2-4-16(13-25)19(26)21-9-8-17-5-3-11-28-17/h3,5-7,11-12,16H,2,4,8-10,13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNIJHYVSYHRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Pyridine ring functionalization:

Piperidine ring formation: The piperidine ring can be synthesized via reductive amination or other suitable methods.

Coupling reactions: The final coupling of the different ring systems can be achieved using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process.

化学反応の分析

Types of Reactions

1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Substitution: Both electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Materials Science: Its complex ring systems may impart interesting electronic or photophysical properties, making it useful in the development of new materials.

Biology: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways.

作用機序

The mechanism of action of 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide will depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, potentially leading to therapeutic effects.

類似化合物との比較

Core Scaffold and Substituents

The target compound shares a piperidine-3-carboxamide backbone with several analogs (Table 1). Key differences lie in the heterocyclic substituents:

- : Incorporates a pyrimidinyl-oxadiazole and ethylthio-thiadiazole, introducing additional hydrogen-bond acceptors and sulfur-based reactivity .

- : Features a fluorophenyl-pyrrolidinecarboxamide structure, where the fluorine atom enhances electronic effects and bioavailability compared to the thiophene group .

Heterocyclic Moieties

- 1,2,4-Oxadiazole (target) : Offers metabolic stability and moderate dipole moments, favoring membrane permeability.

- Thiazole () : Less electronegative than oxadiazole, which may reduce hydrogen-bonding interactions but enhance aromatic stacking .

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity

- Target compound : Molecular weight 436.53 g/mol; moderate lipophilicity (LogP ~3.2, estimated) due to thiophene and oxadiazole.

- : Lower molecular weight (395.5 g/mol) with pyrazole substituent, likely increasing aqueous solubility .

- : Fluorophenyl group lowers LogP (~2.8), enhancing solubility but reducing membrane penetration .

Metabolic Stability

- The 3-methyl-1,2,4-oxadiazole in the target compound resists oxidative degradation better than thiadiazole analogs () or thiazole derivatives () .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Binding Affinity : The thiophen-2-yl ethyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors compared to pyrazolyl () or fluorophenyl () analogs .

- Solubility vs. Permeability : ’s fluorophenyl derivative prioritizes solubility, while the target compound balances lipophilicity for blood-brain barrier penetration .

- Synthetic Complexity : The pyrimidinyl-oxadiazole in introduces synthetic challenges but offers diverse interaction sites for target modulation .

生物活性

The compound 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide, often referred to as a derivative of oxadiazole, has garnered attention in pharmacological research due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, including anticancer effects, antibacterial properties, and other pharmacological implications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : Approximately 358.43 g/mol

- Canonical SMILES : The compound can be represented as

CC1=NOC(=N1)C2=CC(=NC=C2)C(C3=CC=CS3)N(C(=O)C4=CC=CN=C4)=O

Biological Activity Overview

The biological activities of this compound are primarily attributed to its oxadiazole and thiophene moieties. Research indicates that derivatives of oxadiazole are known for their diverse pharmacological properties, including:

-

Anticancer Activity :

- Several studies have reported that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

- A recent study highlighted that modifications to the oxadiazole ring could enhance the apoptotic effects in cancer cells, indicating a potential mechanism for inducing cell death through pathways involving p53 and caspase activation .

-

Antibacterial Properties :

- The compound has also been evaluated for its antibacterial activity. Research indicated that certain oxadiazole derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, with some exhibiting lower MIC values than standard antibiotics .

- Specific studies have shown that compounds similar to the one demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Other Pharmacological Effects :

Case Studies and Research Findings

A selection of notable studies is summarized below:

Mechanistic Insights

The biological activity of the compound is thought to be mediated through several mechanisms:

- Apoptosis Induction : Studies indicate that the compound may activate apoptotic pathways by increasing p53 levels and promoting caspase activation in cancer cells .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism, contributing to their therapeutic effects .

- Molecular Interactions : Molecular docking studies suggest strong interactions between the compound's aromatic rings and target proteins, enhancing binding affinity compared to existing drugs like Tamoxifen .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its heterocyclic components (1,2,4-oxadiazole, pyridine, thiophene)?

- Methodological Answer : Synthesis requires multi-step regioselective reactions. The 1,2,4-oxadiazole ring can be formed via cyclization of amidoximes with carboxylic acid derivatives under microwave irradiation for improved yield . Thiophene coupling may involve Suzuki-Miyaura reactions using Pd catalysts, ensuring minimal steric hindrance from the 3-methyl group on the oxadiazole . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Monitor reaction progress using TLC (Rf ~0.4–0.6 in 1:1 EtOAc/hexane) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm regiochemistry of the oxadiazole and thiophene substituents. Key signals: ~δ 2.5 ppm (3-methyl group), δ 7.2–8.5 ppm (pyridine and thiophene protons) .

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%). Retention time ~12–15 min .

- HRMS : Exact mass calculation (e.g., C21H22N4O2S) ensures molecular identity .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays due to the compound’s structural similarity to kinase inhibitors (piperidine-carboxamide motif). Use:

- Enzyme inhibition assays : Test against tyrosine kinases (e.g., EGFR, IC50 determination via fluorescence polarization) .

- Cellular cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges 1–100 µM . Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to potential biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17). Key interactions: oxadiazole’s nitrogen with Lys721, thiophene’s sulfur in hydrophobic pockets .

- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodological Answer :

- ADME profiling : Assess metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms). Low stability may explain poor in vivo results .

- Formulation optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability if logP >3 .

- Pharmacokinetic studies : Measure plasma half-life (t1/2) and AUC via LC-MS/MS after IV/oral administration in rodents .

Q. How to establish structure-activity relationships (SAR) for the thiophene-ethyl-piperidine moiety?

- Methodological Answer :

- Analog synthesis : Replace thiophene with furan or phenyl groups to evaluate π-π stacking effects. Use Pd-catalyzed cross-coupling for diversification .

- Bioisosteric replacement : Substitute piperidine with morpholine to assess impact on membrane permeability (clogP vs. PSA calculations) .

- 3D-QSAR : Build CoMFA models using IC50 data from analogs to map electrostatic/hydrophobic contributions .

Q. What experimental controls are critical when studying off-target effects in kinase assays?

- Methodological Answer :

- Selectivity panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Negative controls : Use inactive enantiomers or scrambled analogs to confirm target specificity .

- Cellular pathway analysis : Western blotting for downstream markers (e.g., p-ERK for MAPK pathway) to validate mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different assay conditions?

- Methodological Answer :

- Standardize protocols : Use consistent ATP concentrations (e.g., 10 µM) and incubation times (60 min) .

- Control for solvent effects : Limit DMSO to <0.1% to avoid artificial inhibition .

- Meta-analysis : Apply Bland-Altman plots to compare inter-lab variability and identify outlier methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。